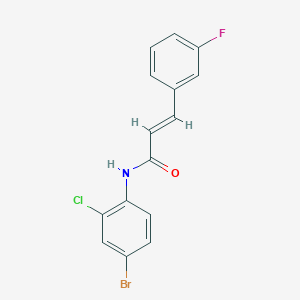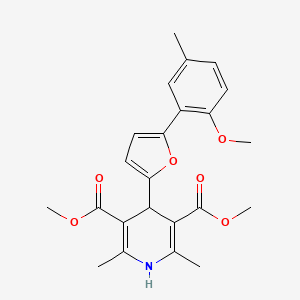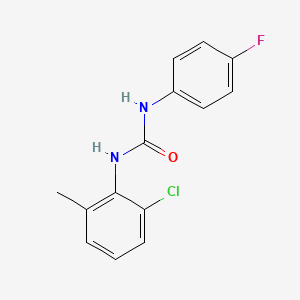
Tris(4-(dimethylamino)phenyl)antimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Tris(4-(diméthylamino)phényl)antimoine est un composé organométallique de formule chimique C30H42N3Sb. Ce composé présente de l'antimoine au centre, lié à trois groupes 4-(diméthylamino)phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du Tris(4-(diméthylamino)phényl)antimoine implique généralement la réaction du trichlorure d'antimoine avec du lithium ou des réactifs de Grignard 4-(diméthylamino)phényle. La réaction est effectuée dans une atmosphère inerte, souvent sous azote ou argon, pour éviter l'oxydation. Le mélange réactionnel est généralement porté à reflux dans un solvant approprié tel que le tétrahydrofurane (THF) ou l'éther diéthylique.
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques du Tris(4-(diméthylamino)phényl)antimoine ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, la garantie de la pureté et la mise en œuvre de mesures de sécurité pour manipuler les réactifs et les produits.
Analyse Des Réactions Chimiques
Types de réactions: Le Tris(4-(diméthylamino)phényl)antimoine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des dérivés de l'antimoine(V).
Réduction: Il peut être réduit en composés de l'antimoine(III).
Substitution: Les groupes phényle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène ou les halogènes.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution: Des réactifs comme les halogènes ou les composés organométalliques peuvent faciliter les réactions de substitution.
Principaux produits formés:
Oxydation: Dérivés de l'antimoine(V).
Réduction: Composés de l'antimoine(III).
Substitution: Divers composés phénylantimoine substitués.
4. Applications de recherche scientifique
Le Tris(4-(diméthylamino)phényl)antimoine a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme précurseur pour la synthèse d'autres composés organométalliques.
Médecine: Des recherches sont en cours pour explorer ses utilisations thérapeutiques potentielles.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme par lequel le Tris(4-(diméthylamino)phényl)antimoine exerce ses effets implique son interaction avec des cibles moléculaires. Les groupes diméthylamino peuvent participer à des interactions de don d'électrons, influençant la réactivité du centre d'antimoine. Cela peut affecter diverses voies, notamment les processus catalytiques et les interactions de liaison avec d'autres molécules.
Composés similaires:
- Tris(4-(diéthylamino)phényl)antimoine
- Tris(4-(diméthylamino)phényl)arsenic
- Tris(4-(diméthylamino)phényl)phosphore
Comparaison: Le Tris(4-(diméthylamino)phényl)antimoine est unique en raison de la présence d'antimoine, qui confère des propriétés électroniques et stériques distinctes par rapport à ses analogues arsenic et phosphore.
Applications De Recherche Scientifique
Tris(4-(dimethylamino)phenyl)antimony has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Tris(4-(dimethylamino)phenyl)antimony exerts its effects involves its interaction with molecular targets. The dimethylamino groups can participate in electron-donating interactions, influencing the reactivity of the antimony center. This can affect various pathways, including catalytic processes and binding interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Tris(4-(diethylamino)phenyl)antimony
- Tris(4-(dimethylamino)phenyl)arsenic
- Tris(4-(dimethylamino)phenyl)phosphorus
Comparison: Tris(4-(dimethylamino)phenyl)antimony is unique due to the presence of antimony, which imparts distinct electronic and steric properties compared to its arsenic and phosphorus analogs
Propriétés
Numéro CAS |
201742-17-8 |
|---|---|
Formule moléculaire |
C24H30N3Sb |
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
4-bis[4-(dimethylamino)phenyl]stibanyl-N,N-dimethylaniline |
InChI |
InChI=1S/3C8H10N.Sb/c3*1-9(2)8-6-4-3-5-7-8;/h3*4-7H,1-2H3; |
Clé InChI |
IEUSPXVQVBDXPY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


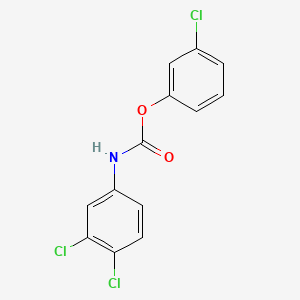
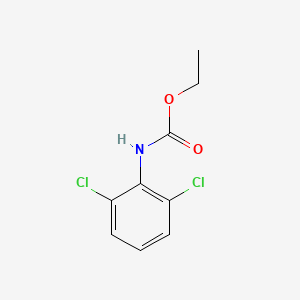




![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
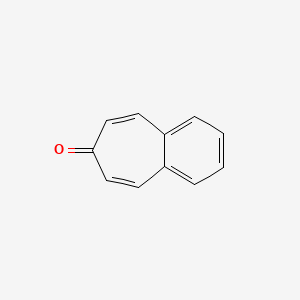
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)

